3-Acetyl-4-hydroxy-2H-chromen-2-one
Overview
Description
3-Acetyl-4-hydroxy-2H-chromen-2-one, also known as 3-acetyl-4-hydroxycoumarin, is an organic compound with the molecular formula C11H8O4. It belongs to the class of coumarins, which are characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its white crystalline appearance and is soluble in alcohols and ketones but only slightly soluble in water .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is suggested that the compound has the ability to bind to electrophilic groups and form a ring of pyridine derivative . This interaction could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
The compound’s molecular weight (20418 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Coumarin derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticoagulant, and anticancer effects .
Biochemical Analysis
Biochemical Properties
3-Acetyl-4-hydroxy-2-benzopyrone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 3-Acetyl-4-hydroxy-2-benzopyrone has shown interactions with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .
Cellular Effects
The effects of 3-Acetyl-4-hydroxy-2-benzopyrone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, 3-Acetyl-4-hydroxy-2-benzopyrone can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression related to oxidative stress and inflammation, thereby modulating cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, 3-Acetyl-4-hydroxy-2-benzopyrone exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, leading to enzyme inhibition . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Acetyl-4-hydroxy-2-benzopyrone can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions contribute to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetyl-4-hydroxy-2-benzopyrone have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Acetyl-4-hydroxy-2-benzopyrone can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . These temporal effects highlight the potential for both therapeutic and adverse outcomes.
Dosage Effects in Animal Models
The effects of 3-Acetyl-4-hydroxy-2-benzopyrone vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent. Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.
Metabolic Pathways
3-Acetyl-4-hydroxy-2-benzopyrone is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound also influences metabolic flux, particularly in pathways related to oxidative stress and inflammation . These interactions can lead to changes in metabolite levels, affecting overall cellular function.
Transport and Distribution
Within cells and tissues, 3-Acetyl-4-hydroxy-2-benzopyrone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This distribution is influenced by factors such as lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Acetyl-4-hydroxy-2-benzopyrone plays a crucial role in its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetyl-4-hydroxy-2H-chromen-2-one can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by cyclization to form the coumarin ring . Another method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid .
Industrial Production Methods: In industrial settings, the synthesis of 3-acetyl-4-hydroxy-2-benzopyrone often employs the use of green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include substituted coumarins, quinones, and dihydrocoumarins .
Scientific Research Applications
3-Acetyl-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of perfumes and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
4-Hydroxycoumarin: Similar in structure but lacks the acetyl group at the 3-position.
7-Hydroxycoumarin: Similar but with a hydroxyl group at the 7-position instead of the 4-position.
Warfarin: A well-known anticoagulant that is a derivative of 4-hydroxycoumarin.
Uniqueness: 3-Acetyl-4-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 3-position and hydroxyl group at the 4-position contribute to its unique reactivity and biological activities .
Properties
IUPAC Name |
3-acetyl-4-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZHUXAPJIBIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180244 | |
Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-37-5 | |
Record name | 3-Acetyl-4-hydroxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2555-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2555-37-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-4-hydroxy-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ACETYL-4-HYDROXY-2-BENZOPYRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43DSV8PKL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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